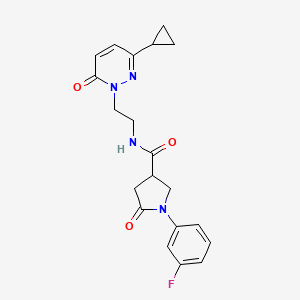

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyridazinone core fused with a cyclopropyl group and a pyrrolidine carboxamide moiety substituted with a 3-fluorophenyl ring. The presence of the 3-fluorophenyl group is notable for enhancing metabolic stability and binding affinity in analogous compounds, as fluorination often reduces oxidative degradation and improves pharmacokinetic properties .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O3/c21-15-2-1-3-16(11-15)24-12-14(10-19(24)27)20(28)22-8-9-25-18(26)7-6-17(23-25)13-4-5-13/h1-3,6-7,11,13-14H,4-5,8-10,12H2,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFXEODIHJZMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring and a pyrrolidine moiety, which are significant for its biological interactions. The presence of the cyclopropyl group and the fluorophenyl substituent enhances its pharmacological profile.

Key Structural Features:

- Pyridazine Ring: Associated with various biological activities, including anticancer properties.

- Cyclopropyl Group: Contributes to the unique binding characteristics of the molecule.

- Fluorophenyl Substituent: Enhances lipophilicity, potentially improving membrane permeability.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in tumor growth.

- Induction of Apoptosis: Evidence suggests that it can induce apoptosis in cancer cells, leading to reduced tumor viability.

- Cell Cycle Arrest: Studies indicate that it may cause G1 phase cell cycle arrest, preventing further cell division.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in cancer models. Below is a summary of its effects based on various studies:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antitumor Activity | Induces apoptosis and inhibits cell proliferation | |

| Cell Cycle Arrest | Causes G1 phase arrest in cancer cells | |

| Enzyme Inhibition | Potentially inhibits specific kinases involved in tumor growth |

Case Studies

Several studies have investigated the biological activity of this compound in vitro and in vivo:

-

In Vitro Studies:

- A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant potency.

- It was shown to induce apoptosis through caspase activation pathways.

-

In Vivo Studies:

- In animal models, administration of the compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Pharmacological and Pharmacokinetic Differences

- However, the cyclopropyl group could increase membrane permeability, balancing these effects .

- Metabolic Stability : The 3-fluorophenyl substitution, common across all three compounds, enhances resistance to CYP450-mediated oxidation. However, the TRKA inhibitor’s methoxyethyl group introduces an additional site for glucuronidation, possibly shortening its half-life relative to the target compound .

Research Findings and Mechanistic Insights

- The pyridazinone moiety may mimic ATP-binding motifs in kinase active sites, as seen in pyridazine-derived kinase inhibitors .

- In Vivo Efficacy Gaps: Unlike NCDOB, which demonstrated nanomolar potency in lipid kinase assays, the target compound lacks published in vitro or in vivo efficacy data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.